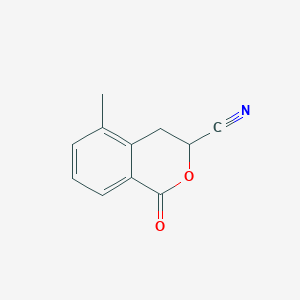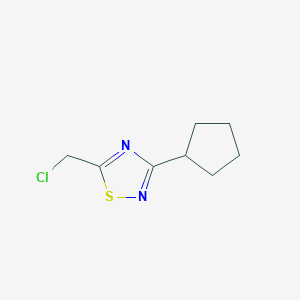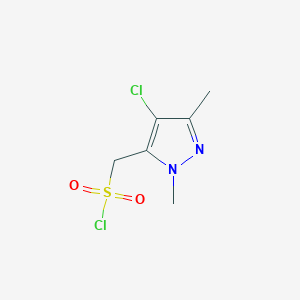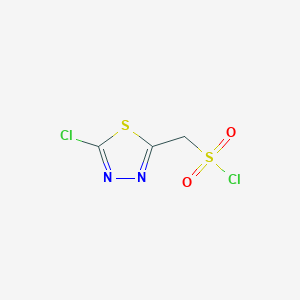
(5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride typically involves the reaction of 5-chloro-1,3,4-thiadiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, cold-chain transportation is often employed to maintain the stability of the compound during storage and distribution .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base like triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce sulfoxides and sulfones .
Applications De Recherche Scientifique
(5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride involves its ability to interact with various molecular targets. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its observed biological activities. For example, it has been shown to inhibit carbonic anhydrase and acetylcholinesterase, which are important targets in the treatment of diseases such as glaucoma and Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Triazolothiadiazines: These compounds combine the triazole and thiadiazine rings and have shown significant pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
(5-Chloro-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride is unique due to its specific substitution pattern and the presence of both chloro and methanesulfonyl groups. This unique structure contributes to its distinct reactivity and broad range of applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C3H2Cl2N2O2S2 |
|---|---|
Poids moléculaire |
233.1 g/mol |
Nom IUPAC |
(5-chloro-1,3,4-thiadiazol-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C3H2Cl2N2O2S2/c4-3-7-6-2(10-3)1-11(5,8)9/h1H2 |
Clé InChI |
GZWMOGVWOXWSEK-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NN=C(S1)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


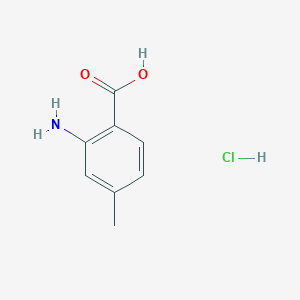


![3-{3,5-Dimethyl-4-[(methylamino)methyl]-1H-pyrazol-1-YL}-1$L^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B13236730.png)
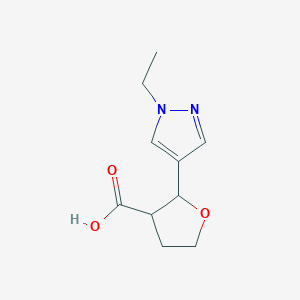

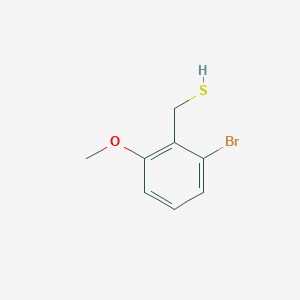
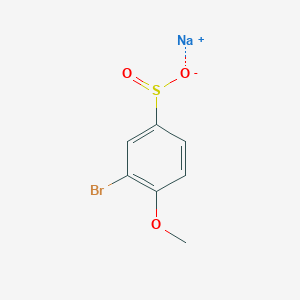
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13236760.png)
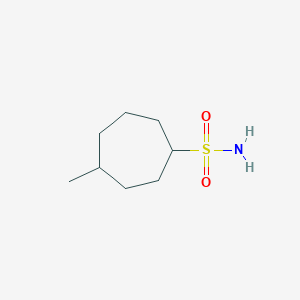
![Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13236770.png)
